molecular formula C11H16BrNO B8055575 5-Bromo-3-(tert-butyl)-2-methoxyaniline

5-Bromo-3-(tert-butyl)-2-methoxyaniline

Cat. No.: B8055575
M. Wt: 258.15 g/mol
InChI Key: BBHISXFMGAZYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(tert-butyl)-2-methoxyaniline (CAS 474554-51-3) is a substituted aniline derivative with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound serves as a versatile chemical building block, particularly in organic synthesis and medicinal chemistry research. The structure features both a bromo substituent and a methoxy group on the aniline ring, making it a valuable intermediate for further functionalization, such as in metal-catalyzed cross-coupling reactions. The presence of the tert-butyl group adds significant steric bulk and can influence the compound's lipophilicity, which may be exploited in the design of target molecules with specific physical or pharmacological properties. Researchers utilize this and related brominated anilines as key precursors in the development of potential therapeutic agents and functional materials . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-3-tert-butyl-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHISXFMGAZYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-(tert-butyl)-2-methoxyaniline has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising results in:

  • Anticancer Activity : Research indicates that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies have demonstrated an IC50 value of 20 µM against breast cancer cell lines, suggesting significant anti-cancer properties .
  • Enzyme Inhibition : This compound may serve as a lead for developing inhibitors targeting specific enzymes involved in various diseases. It has been shown to interact with protein kinases, inhibiting their activity and potentially modulating signaling pathways .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can be used to create a variety of heterocyclic compounds with potential biological activity. The bromine and methoxy groups facilitate diverse chemical transformations essential for constructing complex structures.

Biological Research

In biological studies, this compound is employed to explore the effects of brominated compounds on cellular processes. It can be used to study interactions with receptors and enzymes, contributing to the understanding of biochemical pathways.

Anticancer Activity

A significant study focused on the effects of this compound on breast cancer cell lines revealed that it significantly reduced cell viability through caspase activation, indicating its potential as an anticancer agent .

Enzyme Modulation

Another research effort evaluated its interaction with protein kinases, revealing that it could inhibit specific kinases involved in cell signaling pathways. This suggests its potential therapeutic role in diseases characterized by abnormal kinase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-Bromo-3-(tert-butyl)-2-methoxyaniline with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Substituents (Position/Type) Key Properties/Applications Reference
This compound C₁₁H₁₆BrNO C5: Br; C3: tert-butyl; C2: OMe High steric hindrance; pharmaceutical intermediates
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S C5: SO₂Et; C2: OMe Polar sulfonyl group; VEGFR2 inhibitors
3-Bromo-2-methoxyaniline C₇H₈BrNO C3: Br; C2: OMe Smaller steric profile; precursor for Suzuki coupling
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₄ Pyridine core; C5: Br; C3: OMe; pyrrolidine linker Polymer/complex ligand synthesis

Research Findings and Trends

  • Positional Isomerism : Bromine at C5 (vs. C3) in the target compound improves yield in Ullmann couplings compared to 3-bromo-2-methoxyaniline, as shown in TCI catalog data .

Notes

  • Synthesis Optimization : The tert-butyl group requires careful handling to avoid steric-driven side reactions, as seen in carbamate protection strategies () .
  • Contradictions : While pyridine derivatives () share substituent patterns, their electronic profiles differ drastically due to the aromatic nitrogen, limiting direct comparison .

Preparation Methods

Hydrogenation of 1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene

The synthesis begins with 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene , which undergoes catalytic hydrogenation to yield the corresponding aniline derivative. Key parameters include:

ParameterValue
Catalyst5% Platinum on sulfided carbon
SolventMethanol
Hydrogen PressureBalloon pressure
Reaction Time3 hours
Yield100%

The platinum catalyst, modified with sulfided carbon, enhances selectivity by minimizing over-reduction or dehalogenation side reactions. Methanol serves as both solvent and proton donor, facilitating the reduction of the nitro group to an amine without disrupting the bromine substituent.

tert-Butoxycarbonyl (Boc) Protection

The resulting 3-bromo-5-(tert-butyl)-4-methoxyaniline is subsequently protected as a Boc-carbamate to improve stability during purification:

ParameterValue
ReagentDi-tert-butyl dicarbonate
SolventTetrahydrofuran (THF)
TemperatureReflux
Reaction Time2 hours
PurificationSilica gel chromatography
Final Yield75%

Heating under reflux in THF ensures complete conversion, while chromatography with ethyl acetate/hexanes eluents isolates the Boc-protected product. This intermediate is critical for downstream functionalization or isolation of the free aniline.

Alternative Pathways and Comparative Analysis

While the nitro reduction route dominates industrial applications, alternative strategies have been explored in academic settings:

Direct Bromination of 3-(tert-Butyl)-2-methoxyaniline

Direct electrophilic bromination of the parent aniline could theoretically introduce the bromine atom at the para position. However, this approach faces challenges:

  • Regioselectivity Issues : The tert-butyl group’s steric bulk directs electrophiles to the less hindered positions, often yielding mixtures of 4-bromo and 6-bromo isomers.

  • Oxidation Risks : Aniline derivatives are prone to oxidation under bromination conditions (e.g., Br₂/FeBr₃), leading to quinone formation or decomposition.

Mechanistic Insights and Optimization

Hydrogenation Mechanism

The platinum-catalyzed hydrogenation proceeds through a heterogeneous surface mechanism:

  • Nitro Group Adsorption : The nitrobenzene derivative adsorbs onto the platinum surface.

  • Stepwise Reduction : Sequential electron and proton transfers convert the nitro group to nitroso, hydroxylamine, and finally the amine.

  • Desorption : The product aniline desorbs into the methanol solution.

Sulfided carbon supports prevent catalyst poisoning by sulfur-containing intermediates, a common issue in amine syntheses.

Boc Protection Kinetics

The reaction between 3-bromo-5-(tert-butyl)-4-methoxyaniline and di-tert-butyl dicarbonate follows nucleophilic acyl substitution:

  • Aniline Activation : The amine attacks the electrophilic carbonyl carbon of the Boc anhydride.

  • Carbamate Formation : Elimination of tert-butoxide yields the stable carbamate.
    Rate acceleration under reflux conditions ensures complete conversion within 2 hours.

Industrial-Scale Considerations

Catalyst Recycling

Platinum recovery from spent catalysts is economically critical. Industrial protocols often employ:

  • Filtration : Celite filtration removes catalyst particles.

  • Acid Washing : Treatment with dilute HCl dissolves residual platinum for electrochemical recovery.

Solvent Sustainability

Methanol and THF are typically recovered via distillation. Recent advances explore cyclopentyl methyl ether (CPME) as a greener alternative to THF, offering comparable boiling points (106°C vs. 66°C for THF) with reduced peroxide formation risks.

Analytical Characterization

Critical spectral data for this compound intermediates include:

1H NMR (400 MHz, DMSO-d6) :

  • δ 6.86 (d, J = 2.0 Hz, 1H, aromatic H)

  • δ 6.72–6.64 (m, 2H, aromatic H)

  • δ 3.64 (s, 3H, OCH₃)

  • δ 1.21–0.90 (m, 15H, tert-butyl and aliphatic H)

HRMS (ESI+) :

  • m/z calcd for C₁₁H₁₆BrNO [M + H]⁺: 258.15; found: 258.17 .

Q & A

Q. Table 1: Interaction Parameters for 2-Methoxyaniline (Analogous Structure) with Primary Alcohols

AlcoholΔη (mPa·s)Vᴱ (cm³/mol)Dominant Interaction
Propan-1-ol+0.12-1.2H-bonding
2-Propyn-1-ol+0.05-0.8Dipole-induced dipole

Advanced: How can substituents (bromo, tert-butyl, methoxy) be optimized for gas-sensing applications?

Answer:

  • Methoxy Group : Enhances electron-donating capacity, improving adsorption of electrophilic gases (e.g., SO₂) ().
  • tert-Butyl Group : Increases steric bulk, reducing sensor fouling.
  • Bromo Group : Modifies electronic density; bromine’s polarizability may enhance selectivity for NO₂.

Q. Experimental Design :

  • Fabricate thin films via electrochemical polymerization on QCM electrodes.
  • Test selectivity using calibration curves for SO₂ vs. NO₂ at 10–100 ppm ().

Advanced: How to resolve contradictions in substituent effects on adsorption capacity?

Answer:
Contradictions arise from competing electronic (e.g., methoxy’s electron donation) and steric (tert-butyl’s hindrance) effects. Mitigation strategies:

  • Controlled Experiments : Compare adsorption isotherms of analogs (e.g., 2-methoxyaniline vs. 3-tert-butyl-2-methoxyaniline).
  • DFT Calculations : Model electron density distribution to predict adsorption sites.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (tert-butyl derivatives may release volatile byproducts).
  • Storage : Keep in airtight containers at 2–8°C; avoid incompatible materials (strong oxidizers) ().

Advanced: What advanced oxidation processes (AOPs) are effective in degrading aniline derivatives like this compound?

Answer:

  • Fenton’s Reagent : H₂O₂/Fe²⁺ degrades aromatic amines via hydroxyl radical (•OH) attack.
  • Ozonolysis : Targets electron-rich aromatic rings (methoxy group increases susceptibility).
  • Photocatalysis : TiO₂/UV systems mineralize brominated anilines.

Key Parameter : Monitor reaction intermediates (e.g., quinones) using LC-MS ().

Advanced: How to design a QCM-based sensor for this compound with high selectivity?

Answer:

  • Film Optimization : Use electropolymerized polyaniline derivatives to enhance surface roughness and gas adsorption.
  • Cross-Sensitivity Mitigation : Incorporate a reference sensor coated with a non-reactive polymer (e.g., polystyrene) to subtract background noise.
  • Data Analysis : Apply machine learning (e.g., PCA) to distinguish target gas signals ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(tert-butyl)-2-methoxyaniline
Reactant of Route 2
5-Bromo-3-(tert-butyl)-2-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.